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Compound of Interest

Compound Name: 4-Bromo-2-methoxyphenol

Cat. No.: B1221611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Bromo-
2-methoxyphenol, a valuable intermediate in organic synthesis. The document details its

characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data. Furthermore, it outlines key experimental protocols for its synthesis and spectroscopic

analysis, serving as a comprehensive resource for its application in research and development.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Bromo-2-methoxyphenol,
presented in a clear and structured format for easy reference and comparison.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-2-methoxyphenol
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.00-6.97 m 2H - Ar-H

6.80 d 1H 8.24 Ar-H

5.51 s 1H - -OH

3.88 s 3H - -OCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-2-methoxyphenol

Chemical Shift (δ) ppm Assignment

147.23 C-O

144.91 C-O

124.19 Ar-C

115.75 Ar-C

114.18 Ar-C

111.57 C-Br

56.16 -OCH₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]

Mass Spectrometry Data
Table 3: Mass Spectrometry Data for 4-Bromo-2-methoxyphenol
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m/z Interpretation

204 [M+2]⁺ Molecular ion peak (with ⁸¹Br)

202 [M]⁺ Molecular ion peak (with ⁷⁹Br)

187 [M-CH₃]⁺

Ionization Mode: Electron Ionization (EI)[1]

Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopic Data for 4-Bromo-2-methoxyphenol

Wavenumber (cm⁻¹) Functional Group Assignment

3550-3230 (broad) O-H stretch (intermolecular hydrogen bonding)

3100-3000 Aromatic C-H stretch

1600-1440 Aromatic C=C stretch

1410-1310 & 1230-1140 C-O stretch

~1030 =C-O-C stretch (asymmetric)

~650 C-Br stretch

Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic

characterization of 4-Bromo-2-methoxyphenol.

Synthesis of 4-Bromo-2-methoxyphenol from Guaiacol
This protocol describes the bromination of guaiacol to yield 4-Bromo-2-methoxyphenol.

Materials:

Guaiacol
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Tetrabutylammonium tribromide (TBABr₃)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Diethyl ether (Et₂O)

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Dissolve tetrabutylammonium tribromide (1.0 equivalent) in dichloromethane.

Add the TBABr₃ solution to a solution of guaiacol (1.0 equivalent) in dichloromethane.

Stir the reaction mixture at room temperature for 2 hours.

Remove the solvent under reduced pressure.

Add water to the residue and extract the aqueous layer with diethyl ether.

Combine the organic layers and dry over magnesium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using dichloromethane as the

eluent to obtain pure 4-Bromo-2-methoxyphenol.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 4-Bromo-2-methoxyphenol in about 0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.
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¹H and ¹³C NMR Acquisition:

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a

good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence.

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of 4-Bromo-2-methoxyphenol in a volatile solvent such as

methanol or dichloromethane.

GC-MS Analysis:

Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

Use a suitable capillary column for separation.

Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization

energy of 70 eV.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Infrared Spectroscopy
Sample Preparation:

For a solid sample, the KBr pellet method can be used. Mix a small amount of 4-Bromo-2-
methoxyphenol with dry potassium bromide (KBr) and press into a thin pellet.
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Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film

on a salt plate (e.g., NaCl).

IR Spectrum Acquisition:

Place the sample in the beam path of an FTIR spectrometer.

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Perform a background scan and subtract it from the sample spectrum.

Visualizations
The following diagrams illustrate key processes related to 4-Bromo-2-methoxyphenol.

Guaiacol

Bromination
(2h, RT)

TBABr₃, CH₂Cl₂

Work-up
(Extraction, Drying)

Quench Purification
(Column Chromatography) 4-Bromo-2-methoxyphenol

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 4-Bromo-2-methoxyphenol.
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Caption: General signaling pathway for a Suzuki-Miyaura cross-coupling reaction.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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